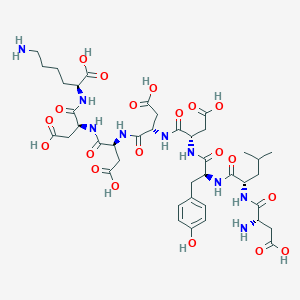
X-press Tag Peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
X-press Tag Peptide is a tag peptide used for protein purification. X-press Tag is also an N-terminal leader peptide; this N-terminal peptide contains a polyhistidine sequence, the Xpress epitope (part of bacteriophage T7 gene 10 protein) and an enterokinase cleavage site. Anti-Xpress antibodies recognize the Xpress epitope sequence found in this leader peptide.
Applications De Recherche Scientifique
1. Affinity Tagging for Recombinant Proteins
The X-press Tag Peptide, particularly the Strep-tag, is used for affinity tagging in recombinant proteins. This tag displays intrinsic binding affinity towards streptavidin and has been applied for protein purification purposes. X-ray crystallographic analyses and binding measurements demonstrate its interaction mechanism, revealing the Strep-tag bound at the surface pocket of streptavidin, similar to biotin, the natural ligand of streptavidin (Schmidt et al., 1996).
2. Fluorescent Biosensors
X-press Tag Peptides are integral in developing fluorescent biosensors. The modular nature and biomolecular recognition potential of peptides like the X-press Tag make them suitable for creating efficient and selective fluorescent sensors for various biological applications (Pazos et al., 2009).
3. Protein Interaction Analysis
The HiP4 tag system, a variant of the peptide tag systems, demonstrates the utility of such tags in protein interaction analysis. The HiP4 tag, comprising a short epitope sequence, allows for specific and high-affinity monoclonal antibody interactions. This system is employed for tandem affinity purification and mass spectrometry (TAP-MS) to analyze protein-protein interactions (Ino et al., 2023).
4. Labeling and Imaging Proteins
The Oligo-Asp tag/Zn(II) complex probe is a new peptide tag/probe pair that allows for selective labeling and fluorescence imaging of proteins. This tag/probe pair, suitable for real-time imaging, facilitates the labeling and imaging of a membrane-bound receptor protein in live cell configurations (Ojida et al., 2006).
5. Proximity Utilizing Biotinylation
Peptide tags are used for in vivo labeling and analysis of protein-protein interactions. The use of biotin acceptor peptides in the Proximity Utilizing Biotinylation (PUB) method, which is based on coexpression in mammalian cells, is a notable example. This method provides insights into protein interactions and functionalities (Kulyyassov et al., 2022).
Propriétés
Nom du produit |
X-press Tag Peptide |
|---|---|
Formule moléculaire |
C₄₁H₅₉N₉O₂₀ |
Poids moléculaire |
997.96 |
Séquence |
One Letter Code: DLYDDDDK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



